

# Probucol Dithiobisphenol (AGI-1067): A Comparative Analysis in Statin-Resistant Hypercholesterolemia

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Probucol dithiobisphenol*

Cat. No.: *B149726*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The management of hypercholesterolemia in patients who are resistant or intolerant to statins presents a significant clinical challenge. While statins remain the cornerstone of lipid-lowering therapy, a substantial portion of patients fail to achieve optimal low-density lipoprotein cholesterol (LDL-C) goals due to statin resistance or the development of intolerable side effects. This has spurred the development of alternative therapeutic strategies. Among these, **probucol dithiobisphenol** (succinobucol, AGI-1067), a derivative of probucol with potent antioxidant and anti-inflammatory properties, has been investigated for its potential role in this patient population. This guide provides a comprehensive comparison of the efficacy of **probucol dithiobisphenol** with other prominent non-statin therapies, supported by experimental data and detailed methodologies.

## Mechanism of Action: A Dual Approach to Atherosclerosis

**Probucol dithiobisphenol** distinguishes itself from many lipid-lowering agents by exhibiting a dual mechanism of action that extends beyond cholesterol reduction. Its primary therapeutic effects are attributed to its potent antioxidant and anti-inflammatory properties.<sup>[1][2][3]</sup> AGI-1067 has been shown to inhibit the expression of key pro-inflammatory molecules involved in the development of atherosclerosis, including vascular cell adhesion molecule-1 (VCAM-1) and

monocyte chemotactic protein-1 (MCP-1).[1] By suppressing these inflammatory markers, AGI-1067 can potentially reduce the recruitment of monocytes to the arterial wall, a critical step in the formation of atherosclerotic plaques.[1]



[Click to download full resolution via product page](#)

**Fig. 1:** Signaling Pathway of **Probucol Dithiobisphenol** (AGI-1067).

## Comparative Efficacy: Quantitative Data Summary

The clinical efficacy of **probucol dithiobisphenol** has been evaluated in several key trials, including the Canadian Antioxidant Restenosis Trial (CART-1) and the Aggressive Reduction of Inflammation Stops Events (ARISE) trial. The following tables provide a comparative summary of the performance of AGI-1067 against other common therapies for statin-resistant conditions.

| Drug                        | Clinical Trial | Patient Population | Dosage                   | LDL-C Reduction          | HDL-C Change             | Triglyceride Change                                                                                                             | Cardiovascular Outcomes                                                    |
|-----------------------------|----------------|--------------------|--------------------------|--------------------------|--------------------------|---------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------|
| Probucol                    |                |                    |                          |                          |                          |                                                                                                                                 | Atherosclerosis regression observed                                        |
| Dithiobis phenol (AGI-1067) | CART-2         | Post-PCI           | 280 mg/day               | +4% (vs. -9% placebo)    | -14% (vs. -1% placebo)   | Not Reported                                                                                                                    | (-4.0mm <sup>3</sup> ), but not statistically significant vs. placebo. [4] |
| ARISE                       | Stable CAD     | 300 mg/day         | Not the primary endpoint | Not the primary endpoint | Not the primary endpoint | Did not meet primary endpoint of reducing a composite of CV events. Showed a 19% reduction in a secondary endpoint of CV death, |                                                                            |

MI, and  
stroke.[5]

6.4%  
relative  
risk  
reduction  
in  
primary  
composit  
e  
endpoint  
over 7  
years.[6]

Not  
powered  
for CV  
outcome  
s, but  
showed  
significan  
t LDL-C  
lowering.  
[7]

13%  
relative  
risk  
reduction  
in major  
adverse  
cardiovas  
cular  
events.  
[8][9][10]

|                     |                |                            |                |                                        |              |              |                                                                                |
|---------------------|----------------|----------------------------|----------------|----------------------------------------|--------------|--------------|--------------------------------------------------------------------------------|
| Ezetimibe           | IMPROVE-IT     | Post-ACS on simvastatin in | 10 mg/day      | 24% reduction on top of simvastatin in | Not Reported | Not Reported | 6.4% relative risk reduction in primary composite endpoint over 7 years.[6]    |
| Evolocumab (PCSK9i) | GAUSS-3        | Statin-intolerant          | 420 mg monthly | 52.8% reduction                        | Not Reported | Not Reported | Not powered for CV outcome s, but showed significant t LDL-C lowering. [7]     |
| Bempedoic Acid      | CLEAR Outcomes | Statin-intolerant          | 180 mg/day     | 21.1% reduction vs. placebo            | Not Reported | Not Reported | 13% relative risk reduction in major adverse cardiovascular events. [8][9][10] |
| Fenofibrate         | ACCORD D Lipid | Type 2 Diabetes            | 160 mg/day     | 6% reduction                           | +1%          | -22%         | No significant                                                                 |

on statin  
t effect  
on  
primary  
endpoint  
of major  
CV  
events in  
the  
overall  
populatio  
n.[11]

---

Table 1: Comparison of Lipid-Lowering Efficacy and Cardiovascular Outcomes.

| Drug                       | Clinical Trial | Inflammatory Marker                         | Change vs. Control |
|----------------------------|----------------|---------------------------------------------|--------------------|
| Probucol                   |                |                                             |                    |
| Dithiobisphenol (AGI-1067) | CART-2         | Myeloperoxidase                             | -6% (p<0.05)       |
| hs-CRP                     |                | Not significantly different from placebo[4] |                    |
| Bempedoic Acid             | CLEAR Outcomes | hs-CRP                                      | -22%               |

Table 2: Comparison of Effects on Inflammatory Markers.

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols for key trials cited in this guide.

### CART-1 (Canadian Antioxidant Restenosis Trial-1)

- Objective: To assess the efficacy of AGI-1067 in reducing restenosis after percutaneous coronary intervention (PCI).

- Study Design: A multicenter, double-blind, placebo-controlled, randomized trial.
- Patient Population: 305 patients undergoing PCI.
- Treatment Arms:
  - Placebo
  - Probucol 500 mg twice daily (as a positive control)
  - AGI-1067 70 mg, 140 mg, or 280 mg once daily
- Duration: Treatment was administered for 2 weeks before and 4 weeks after PCI.
- Primary Endpoint: Change in luminal area at the PCI site at 6-month follow-up, assessed by intravascular ultrasound (IVUS).
- Key Findings: Both AGI-1067 (at 280 mg) and probucol reduced restenosis after PCI compared to placebo. AGI-1067 did not cause the QTc interval prolongation observed with probucol.[\[12\]](#)[\[13\]](#)

## ARISE (Aggressive Reduction of Inflammation Stops Events)

- Objective: To evaluate the efficacy of AGI-1067 in reducing cardiovascular events in patients with coronary artery disease.
- Study Design: A Phase 3, multi-center, double-blind, parallel-group, placebo-controlled trial.
- Patient Population: Approximately 6,144 patients with stable coronary artery disease.
- Treatment Arms:
  - AGI-1067 300 mg daily
  - Placebo

- Duration: Minimum of 12 months, with follow-up until a target number of primary events occurred.
- Primary Endpoint: Time to the first occurrence of a composite of cardiovascular mortality, resuscitated cardiac arrest, nonfatal myocardial infarction, nonfatal stroke, hospitalization for angina pectoris, or coronary revascularization.
- Key Findings: The trial did not meet its primary endpoint. However, a pre-specified secondary endpoint showed a significant 19% reduction in cardiovascular death, cardiac arrest, MI, and stroke.[\[3\]](#)[\[5\]](#)

## **CLEAR Outcomes Trial (Bempedoic Acid)**

- Objective: To determine the effect of bempedoic acid on major cardiovascular events in statin-intolerant patients.
- Study Design: A double-blind, randomized, placebo-controlled trial.
- Patient Population: 13,970 statin-intolerant patients with or at high risk for cardiovascular disease.
- Treatment Arms:
  - Bempedoic acid 180 mg daily
  - Placebo
- Duration: Median follow-up of 40.6 months.
- Primary Endpoint: A composite of major adverse cardiovascular events (cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or coronary revascularization).
- Key Findings: Bempedoic acid was associated with a lower risk of major adverse cardiovascular events compared to placebo.[\[10\]](#)

[Click to download full resolution via product page](#)

**Fig. 2:** Generalized Experimental Workflow for a Cardiovascular Outcome Trial.

## Conclusion

**Probucol dithiobisphenol** (AGI-1067) represents a therapeutic agent with a unique mechanism of action, primarily targeting inflammation and oxidative stress, which are key drivers of atherosclerosis. While it has demonstrated some positive effects on surrogate endpoints like restenosis and has shown a signal for reducing hard cardiovascular events in a secondary analysis, it failed to meet its primary endpoint in a large cardiovascular outcomes trial. In comparison, other non-statin agents such as PCSK9 inhibitors and bempedoic acid have shown robust LDL-C lowering and a statistically significant reduction in major adverse cardiovascular events in their respective landmark trials. Ezetimibe has also proven its efficacy in reducing cardiovascular events when added to statin therapy.

For researchers and drug development professionals, the story of **probucol dithiobisphenol** underscores the challenges of translating promising mechanistic properties into definitive clinical outcome benefits. The data presented here suggests that while targeting inflammation remains a valid and important strategy in the prevention of atherosclerotic cardiovascular disease, significant LDL-C reduction continues to be a primary driver of improved cardiovascular outcomes in statin-intolerant patients. Future research may explore the potential of AGI-1067 in specific patient niches or in combination with other lipid-lowering therapies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [fiercebiotech.com](http://fiercebiotech.com) [fiercebiotech.com]
- 2. Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [ClinicalTrials.gov](http://clinicaltrials.gov) [clinicaltrials.gov]
- 4. Effects of the antioxidant succinobucol (AGI-1067) on human atherosclerosis in a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [medscape.com](http://medscape.com) [medscape.com]

- 6. dagensdiabetes.se [dagensdiabetes.se]
- 7. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 8. CLEAR Outcomes: Similar CV Risk Reduction With Bempedoic Acid and Statins - American College of Cardiology [acc.org]
- 9. The CLEAR Outcomes Trial: Bempedoic Acid and CV Outcomes in Statin-Intolerant Patients—A Clear Glimmer of Hope - American College of Cardiology [acc.org]
- 10. Bempedoic Acid and Cardiovascular Outcomes in Statin-Intolerant Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of AGI-1067 and probucol after percutaneous coronary interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Probucol Dithiobisphenol (AGI-1067): A Comparative Analysis in Statin-Resistant Hypercholesterolemia]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b149726#probucol-dithiobisphenol-efficacy-in-statin-resistant-conditions>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)